(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol
Overview
Description
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is a chemical compound with the molecular formula C10H12ClNO2 It is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a cyclopropylmethoxy group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and cyclopropylmethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group of cyclopropylmethanol. This is followed by the nucleophilic substitution of the chloro group on the pyridine ring with the deprotonated cyclopropylmethanol.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a hydrogen-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]aldehyde or [6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]carboxylic acid.
Reduction: Formation of [5-(cyclopropylmethoxy)pyridin-2-yl]methanol.
Substitution: Formation of [6-(substituted)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol derivatives.
Scientific Research Applications
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
[6-Chloro-5-methoxy-pyridin-2-yl]methanol: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
[6-Chloro-5-(cyclopropylmethoxy)pyridin-3-yl]methanol: Similar structure but with the methanol group attached to the 3-position of the pyridine ring.
[6-Chloro-5-(cyclopropylmethoxy)pyridin-4-yl]methanol: Similar structure but with the methanol group attached to the 4-position of the pyridine ring.
Uniqueness
(6-Chloro-5-cyclopropylmethoxy-pyridin-2-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
[6-chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-4,7,13H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLWLFOSCOWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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